
1-Bromo-2,5-difluoro-3-methylbenzene
Vue d'ensemble
Description
1-Bromo-2,5-difluoro-3-methylbenzene is a chemical compound with the molecular formula C7H5BrF2. It has a molecular weight of 207.02 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The InChI code for 1-Bromo-2,5-difluoro-3-methylbenzene is 1S/C7H5BrF2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and methyl substituents.Physical And Chemical Properties Analysis
1-Bromo-2,5-difluoro-3-methylbenzene is a liquid at room temperature . It has a density of 1.676 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Functionalization
1,2-Dibromobenzenes, including derivatives similar to 1-Bromo-2,5-difluoro-3-methylbenzene, are valuable precursors in various organic transformations. They are particularly used in reactions involving the formation of benzynes. Research has detailed efficient methods for synthesizing these compounds, highlighting their significance in creating synthetically valuable derivatives through processes like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Photodissociation Studies
Bromo-3,5-difluorobenzene, a compound structurally related to 1-Bromo-2,5-difluoro-3-methylbenzene, has been studied using ab initio methods for understanding the C–Br photo-fragmentation process. The research provides insights into the reaction coordinates and activation energy on the S1 surface, contributing to the understanding of the photodissociation mechanism on a picosecond time scale (Borg, 2007).
Electrochemical Fluorination
Studies on the electrochemical fluorination of halobenzenes, including bromobenzene derivatives, shed light on the formation mechanisms of various fluorinated compounds. These mechanisms involve cathodic dehalogeno-defluorination processes and the anodic oxidation of halide ions to radicals. Such research is crucial in understanding the complex reactions and side reactions during the fluorination process, offering insights into optimizing synthesis pathways for desired fluorinated products (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Polymer Synthesis
Derivatives of bromomethylbenzene, such as 5-(Bromomethyl)-1,3-dihydroxybenzene, have been used in self-condensation reactions to produce hyperbranched polymers. These polymers are characterized by their large number of phenolic hydroxyl groups, which can be modified through various chemical reactions, offering versatile applications in material science (Uhrich, Hawker, Fréchet, & Turner, 1992).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Propriétés
IUPAC Name |
1-bromo-2,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPMOZVTOOLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281306 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-difluoro-3-methylbenzene | |
CAS RN |
1416354-32-9 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



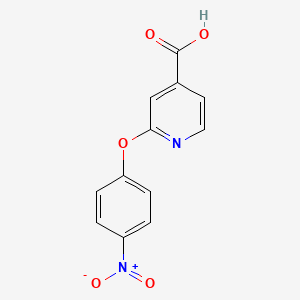
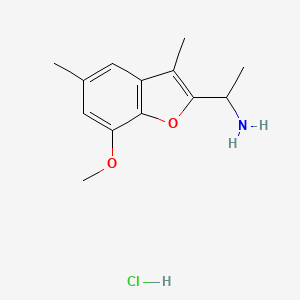
![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
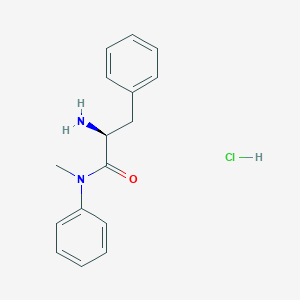
![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)
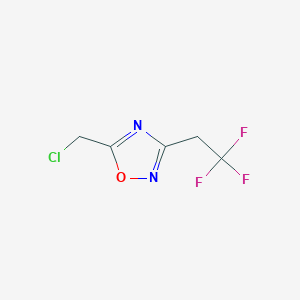
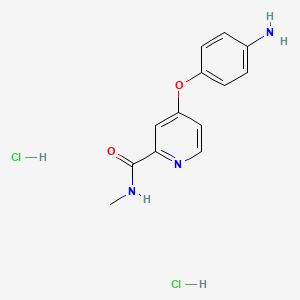
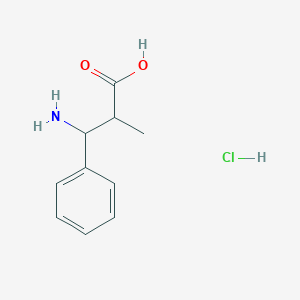
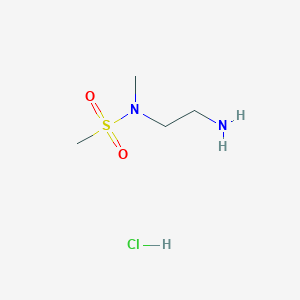
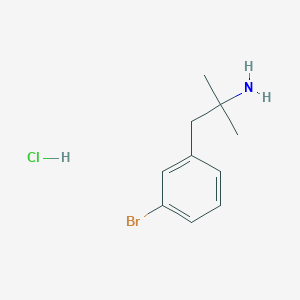
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)